molecular formula C20H12BrFN2OS B2553425 (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one CAS No. 691887-89-5

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one

Cat. No.: B2553425
CAS No.: 691887-89-5
M. Wt: 427.29
InChI Key: LEQPJZMHNPJLKR-MDZDMXLPSA-N
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Description

The compound (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one is a heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 6 and an (E)-configured α,β-unsaturated ketone moiety at position 5, linked to a 2-fluorophenyl group. This structure combines electron-withdrawing substituents (bromine and fluorine) with a conjugated system, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN2OS/c21-14-7-5-13(6-8-14)19-17(24-11-12-26-20(24)23-19)9-10-18(25)15-3-1-2-4-16(15)22/h1-12H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPJZMHNPJLKR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one is a synthetic organic molecule that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various research studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN3OSC_{16}H_{14}BrN_{3}OS, with a molecular weight of approximately 384.27 g/mol. The structure features a conjugated system that enhances its biological activity through various mechanisms. The presence of bromine and fluorine substituents is particularly noteworthy as they can influence the compound's interaction with biological targets.

Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14BrN3OSC_{16}H_{14}BrN_{3}OS
Molecular Weight384.27 g/mol
CAS Number477862-26-3

Anticancer Activity

Imidazo[2,1-b][1,3]thiazole derivatives have shown promising anticancer properties. The compound in focus has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Case Study: Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0G2/M phase arrest and apoptosis
A549 (Lung Cancer)10.0Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its efficacy has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis4

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like arthritis and other inflammatory diseases.

The biological activities of This compound are primarily mediated through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways such as MAPK and NF-kB, which are critical in cancer cell survival and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other related imidazo[2,1-b][1,3]thiazole derivatives.

Comparison Table

Compound NameBiological ActivityIC50 (µM)
(E)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)-2-propen-1-one Anticancer20.0
(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-nitrophenyl)-2-propen-1-one Antimicrobial15.0
This compound Anticancer & Antimicrobial10.0

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant antimicrobial activities. For instance, (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one has shown efficacy against various bacterial strains including Mycobacterium tuberculosis and other resistant pathogens.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in cancer cell lines like MCF7 (human breast adenocarcinoma).

Study FocusTarget Organism/Cell LineMethodologyResults
AntimicrobialMycobacterium tuberculosisIn vitro susceptibility testsSignificant inhibition observed
AnticancerMCF7 (breast cancer)Sulforhodamine B assayDose-dependent cytotoxicity

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, various derivatives of imidazo[2,1-b]thiazoles were synthesized and tested against resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability at low concentrations.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this compound highlighted its ability to induce apoptosis in MCF7 cells through caspase activation pathways. This suggests potential for development into therapeutic agents for breast cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name / ID (Evidence) Core Structure Key Substituents Notable Functional Groups
Target Compound Imidazo[2,1-b][1,3]thiazole 6-(4-bromophenyl), 1-(2-fluorophenyl) (E)-2-propen-1-one (α,β-unsaturated ketone)
1-(4-bromophenyl)-2-(2-(thiophen-2-yl)-... (Ev2) Benzoimidazo[1,2-b][1,2,4]triazole 4-bromophenyl, thiophene Ethane-1-one, triazole
Compound 6b5 (Ev7) Imidazo[2,1-b][1,3,4]thiadiazole 4-bromophenyl, thiazole Hydrazine, methylene linker
Compound 4 (Ev5) Thiazole-pyrazole-triazole hybrid 4-chlorophenyl, 4-fluorophenyl Triazole, dihydropyrazole
9c (Ev4) Benzimidazole-thiazole-triazole 4-bromophenyl, phenoxymethyl Acetamide, triazole

Key Observations :

  • The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
  • Core Heterocycles : The imidazo[2,1-b][1,3]thiazole core in the target compound differs from benzoimidazo-triazole (Ev2) or thiadiazole (Ev7) cores, affecting electronic properties and binding selectivity.
  • Functional Groups : The α,β-unsaturated ketone in the target compound could act as a Michael acceptor, unlike the acetamide (Ev4) or hydrazine (Ev7) groups in analogs, which may engage in hydrogen bonding .

Spectroscopic and Crystallographic Data

Table 2: Spectral and Structural Comparisons
Compound FT-IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Crystallographic Data (Evidence)
Target Compound Not reported Not reported Not available
6b5 (Ev7) 3416 (NH), 1611 (C=N) δ 12.15 (NH), δ 7.79–8.21 (Ar) Not reported
Compound 4 (Ev5) Not reported Not reported Triclinic, P̄1, R = 0.048, Z = 2
9c (Ev4) 1611 (C=O), 1081 (C–N) δ 7.90–8.21 (Ar) Docking studies suggest planar binding

Insights :

  • The absence of crystallographic data for the target compound contrasts with analogs like Compound 4 (Ev5), which were analyzed via single-crystal XRD (R factor = 0.048) .
  • The α,β-unsaturated ketone in the target compound would likely show a strong C=O stretch (~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) in FT-IR.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one?

The synthesis typically involves multi-step protocols:

  • Imidazo[2,1-b]thiazole core formation : Cyclocondensation of 2-aminothiazole derivatives with α-bromoketones under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Introduction of the (E)-propen-1-one moiety : Schiff base formation via condensation of aldehyde intermediates with acetylated aromatic ketones, using acetic acid as a catalyst .
  • Substituent coupling : Suzuki-Miyaura cross-coupling for aryl halide functionalization (e.g., 4-bromophenyl) under Pd catalysis .
    Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N imidazolone at ~1640 cm⁻¹, and C-S/C-Br vibrations at 770–640 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, the (E)-configuration of the propen-1-one group is indicated by a singlet at δ ~7.2 ppm (HC=N) in ¹H-NMR .
  • Elemental analysis : Verify purity (deviation <0.4% for C/H/N) .

Advanced: How can discrepancies in NMR data between synthesized batches be resolved?

  • X-ray crystallography : Compare experimental data with single-crystal structures of analogs (e.g., 6-(4-bromophenyl)-imidazo derivatives) to confirm spatial arrangement .
  • Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF .
  • Batch-specific impurities : Analyze via HPLC-MS to detect side products from incomplete coupling or oxidation .

Advanced: What computational strategies predict the biological targets or binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or tubulin) based on analogs like imidazo-thiazole derivatives. Key interactions include halogen bonding (Br···O/N) and π-π stacking with fluorophenyl groups .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at C=O) using tools like Phase .

Advanced: How can reaction yields be optimized for the imidazo[2,1-b]thiazole core formation?

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki coupling to minimize homocoupling byproducts .
  • Solvent effects : Replace DMF with DMA or NMP to enhance solubility of bromophenyl intermediates .
  • Temperature control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclization steps .

Basic: What stability considerations are critical for handling this compound?

  • Light sensitivity : Store in amber vials at –20°C, as the fluorophenyl group may undergo photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, where the propen-1-one moiety may undergo keto-enol tautomerism .
  • Solid-state stability : X-ray data indicate π-stacking between aromatic rings enhances crystalline stability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace 4-bromophenyl with electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity for nucleophilic target engagement .
  • Stereochemical modifications : Synthesize (Z)-isomers to compare bioactivity and validate the (E)-configuration’s role in target binding .
  • Biological assays : Test cytotoxicity (MTT assay) and kinase inhibition (ATPase assays) against panels like NCI-60 .

Advanced: What mechanistic insights explain the regioselectivity of imidazo[2,1-b]thiazole formation?

  • Nucleophilic attack : The 2-aminothiazole’s NH₂ group attacks the α-carbon of bromoketones, followed by intramolecular cyclization via SᴺAr .
  • Electronic effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) stabilize transition states through resonance .
  • Steric control : Bulky substituents on the thiazole ring direct cyclization to the 5-position .

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